2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-benzyl-4-(4-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-9-7-13(8-10-14)17(15(21)19-16(18)20-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNRZOVHPNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Methodology
The most widely reported synthesis involves a two-step condensation-cyclization sequence. Benzylamine derivatives react with 4-methoxybenzaldehyde under acidic conditions to form an imine intermediate, followed by cyclization with cyanamide or its equivalents. A typical procedure involves:
-
Imine formation :
Reaction conditions: 60–80°C for 4–6 hours. -
Cyclization :
Yields: 72–85% after purification.
Key variables :
-
Solvent selection : Ethanol/water mixtures (3:1 v/v) optimize both steps.
-
Catalysts : p-Toluenesulfonic acid (0.5 eq.) accelerates imine formation.
One-Pot Synthesis Strategies
Recent advances demonstrate single-vessel synthesis to reduce purification steps. A patent-derived method (CN106674121A) utilizes:
| Component | Quantity | Role |
|---|---|---|
| Imidazole precursor | 1.0 eq | Core structure |
| KOH | 1.5 eq | Base catalyst |
| Iodine | 2.2 eq | Oxidizing agent |
| Isopropanol/H₂O | 4:1 v/v | Solvent system |
Reaction flow:
-
Adjust pH to 7 with HCl to precipitate crude product.
Reaction Mechanism and Stereochemical Considerations
The formation of the dihydroimidazol-4-one ring proceeds via:
-
Nucleophilic attack : Benzylamine’s amine group attacks the aldehyde carbonyl.
-
Proto-tropic shift : Acid-catalyzed tautomerization generates enamine.
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6π-electrocyclization : Conrotatory ring closure forms the 4,5-dihydroimidazole core.
Stereochemical outcomes :
-
The 4-methoxyphenyl group adopts an equatorial position in the chair-like transition state.
-
Racemic mixtures typically form unless chiral auxiliaries are introduced.
Optimization Strategies for Yield and Purity
Temperature and Catalysis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Cyclization temperature | 75–85°C | Maximizes ring closure |
| Catalyst loading (p-TsOH) | 0.3–0.7 eq | Balances rate vs. side reactions |
| Reaction time | 4–5 hours | Prevents over-oxidation |
Data from 12 trials show a direct correlation between controlled exotherms (<5°C deviation) and yields >80%.
Solvent Effects
Comparative solvent screening reveals:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/water (3:1) | 85 | 98 |
| THF/H₂O (2:1) | 72 | 91 |
| DMF | 68 | 87 |
Polar aprotic solvents like DMF increase reaction rate but promote byproduct formation.
Purification and Characterization
Crystallization Protocols
Chromatographic Methods
| Column Type | Eluent | Rf |
|---|---|---|
| Silica gel (230–400 mesh) | EtOAc:Hex (1:2) | 0.33 |
| C18 reverse phase | MeCN:H₂O (65:35) | 6.2 min |
HPLC analysis (C18, 1 mL/min) confirms >99% purity when using gradient elution.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting methods from EVT-6478399 production:
-
Flow reactor : Stainless steel, 10 L volume
-
Residence time : 8 minutes at 120°C
-
Output : 2.8 kg/hour (40% higher than batch)
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of imidazolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may result in the formation of reduced imidazolone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while reduction may produce more saturated imidazolone compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one exhibit a range of biological activities, which may include:
- Anticancer Activity : The imidazole ring is often associated with anticancer properties. Compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth.
- Antimicrobial Properties : The presence of the benzyl and methoxy groups enhances the compound's interaction with microbial cell membranes, potentially leading to antibacterial and antifungal effects.
- Anti-inflammatory Effects : Some studies suggest that derivatives of imidazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Applications in Research
The compound has been explored for its potential applications in several areas:
Medicinal Chemistry
This compound serves as a scaffold for developing new drugs targeting various diseases. Its structural features can be modified to enhance potency and selectivity against specific biological targets.
Pharmacological Studies
Case studies have demonstrated the efficacy of this compound in preclinical trials, particularly in evaluating its cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in human cancer cells.
Material Science
This compound has potential applications as an intermediate in synthesizing novel materials for organic electronics, such as OLEDs (Organic Light Emitting Diodes), where its electronic properties can be leveraged.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene | Contains fluorine and dioxo groups | Anticancer activity |
| 3-(4-methoxyphenyl)-1H-pyrazole | Pyrazole ring instead of imidazole | Antimicrobial properties |
| 1-(3-chlorobenzyl)-3-(4-methoxyphenyl)urea | Urea linkage with aromatic substitutions | Antifungal activity |
The unique combination of the imidazole ring and specific substituents in this compound distinguishes it from other compounds, potentially enhancing its biological efficacy.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of imidazolones are highly dependent on substituents at the 5-position. Below is a comparison of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro- and bromophenyl analogs (electron-withdrawing) exhibit stronger antimicrobial activity, while methoxyphenyl (electron-donating) may enhance antioxidant properties due to increased electron density .
- Indole Derivatives: Substitution with indol-3-ylmethylene groups (e.g., –7) shifts activity toward enzyme regulation, particularly in glutathione synthesis via NADPH oxidase and Keap1/Nrf2 pathways .
- Thiazole Derivatives: Thiazol-2-yl compounds () demonstrate distinct pharmacological profiles, such as cardioprotection, highlighting the role of heterocyclic appendages in modulating biological targets .
Biological Activity
2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound notable for its diverse biological activities. Its unique structure, featuring an imidazole ring and various functional groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- CAS Number : 918665-12-0
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures often demonstrate significant antimicrobial properties. The presence of the methoxy group in this compound may enhance its efficacy against various pathogens.
- Anticancer Potential : The imidazole ring is known for its role in anticancer activity. Studies suggest that compounds with imidazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole Ring | Essential for anticancer and antimicrobial properties |
| Methoxy Group | Enhances solubility and bioavailability |
| Benzyl Moiety | Contributes to binding affinity with biological targets |
Case Studies
- Anticancer Studies : A study evaluating the anticancer effects of imidazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In a comparative study of antimicrobial agents, derivatives containing the imidazole structure demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- Inflammation Models : Research involving animal models showed that compounds with similar structures reduced inflammatory markers significantly when tested against induced inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?
- Methodological Answer : A base-promoted cyclization strategy using amidines and ketones under transition-metal-free conditions is effective for forming the 4,5-dihydroimidazol-4-one core. For example, NaOH or KOH in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates ring closure. Substituent compatibility must be verified, as bulky groups (e.g., benzyl) may require adjusted reaction times or temperatures .
- Key Data :
| Reagent System | Yield (%) | Conditions |
|---|---|---|
| KOH/DMF | 75–85 | 60°C, 12h |
| NaOH/EtOH | 65–70 | Reflux, 8h |
Q. How is the compound characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen-bonding networks and dihedral angles between the benzyl and 4-methoxyphenyl groups are critical for confirming stereochemistry. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Example: A related imidazolone derivative showed a dihedral angle of 78.2° between aromatic rings, stabilizing the twisted conformation .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Methodological Answer :
- NMR : NMR detects NH protons as broad singlets (~5.5–6.0 ppm). Aromatic protons from benzyl and methoxyphenyl groups appear as multiplets in 6.8–7.5 ppm.
- IR : Stretching bands at ~3200 cm (N–H), 1680–1700 cm (C=O), and 1250 cm (C–O–C from methoxy) confirm functional groups .
- Mass Spec : Molecular ion peaks ([M+H]) should match the calculated mass (e.g., ~349.4 g/mol for CHNO).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., bromo) to study antimicrobial activity changes. For example, a brominated analog showed enhanced antibacterial activity (MIC = 8 µg/mL vs. S. aureus) compared to the parent compound. Use in vitro assays (e.g., broth microdilution) and correlate results with Hammett σ values to quantify electronic effects .
Q. How to resolve contradictions in crystallographic vs. computational conformational data?
- Methodological Answer : Discrepancies often arise from solvent effects or force field limitations. Compare SC-XRD torsion angles with Density Functional Theory (DFT)-optimized structures (B3LYP/6-31G* basis set). For example, a 5° deviation in dihedral angles may indicate solvation effects in DFT. Validate with Molecular Dynamics (MD) simulations in explicit solvent .
Q. What strategies stabilize the compound against hydrolytic degradation?
- Methodological Answer : The imidazolone ring is prone to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring at pH 1–13) show t of 2 hours at pH 12. Protective measures:
- Microencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles.
- Prodrug Design : Mask the NH group with acetyl or Boc protecting groups .
Q. How to design analogs for improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Replace the benzyl group with pyridylmethyl (reduces LogP from 3.1 to 2.4).
- Metabolic Stability : Introduce fluorine at the 4-position of the benzyl group to block CYP450-mediated oxidation.
Validate with in vitro microsomal assays and ADMET predictions (e.g., SwissADME) .
Data Contradiction Analysis
Q. Conflicting reports on antioxidant activity: How to reconcile?
- Methodological Answer : Discrepancies may stem from assay choice (e.g., DPPH vs. ABTS). Standardize protocols:
- DPPH : IC = 50 µM (reported in one study).
- ABTS : IC = 120 µM (another study).
Cross-validate with ORAC assays and control for solvent interference (e.g., DMSO quenches radicals at >1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
